molecular formula C8H9F2NO B15230849 3-(Difluoromethoxy)-5-methylaniline

3-(Difluoromethoxy)-5-methylaniline

Cat. No.: B15230849
M. Wt: 173.16 g/mol
InChI Key: AQVFRGAVLMCVEG-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-5-methylaniline is an organic compound with the molecular formula C8H9F2NO It is characterized by the presence of a difluoromethoxy group (-OCF2H) and a methylaniline group (-C6H4NH2)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethoxy)-5-methylaniline typically involves the introduction of the difluoromethoxy group onto an aniline precursor. One common method is the reaction of 3-amino-5-methylphenol with difluoromethyl ether in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the difluoromethyl ether .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethoxy)-5-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Difluoromethoxy)-5-methylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-5-methylaniline involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development. The compound can also form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

    3-(Trifluoromethoxy)-5-methylaniline: Similar structure but with a trifluoromethoxy group.

    3-(Methoxy)-5-methylaniline: Contains a methoxy group instead of a difluoromethoxy group.

    3-(Difluoromethoxy)-aniline: Lacks the methyl group on the aromatic ring.

Uniqueness: 3-(Difluoromethoxy)-5-methylaniline is unique due to the presence of both the difluoromethoxy and methylaniline groups. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, making it a valuable compound in various research applications .

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

3-(difluoromethoxy)-5-methylaniline

InChI

InChI=1S/C8H9F2NO/c1-5-2-6(11)4-7(3-5)12-8(9)10/h2-4,8H,11H2,1H3

InChI Key

AQVFRGAVLMCVEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(F)F)N

Origin of Product

United States

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